2-(Pyridin-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
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Overview
Description
2-(Pyridin-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex heterocyclic compound that combines the structural features of pyridine and indole. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. One common method involves the construction of the pyridine nucleus on the indole fragment. For example, a three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C can yield pyrido[1,2-a]indole esters . Another approach involves cyclization using benzyl-substituted pyridines or a one-step process via aryne intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like TBHP (tert-Butyl hydroperoxide) and I2 (iodine).
Reduction: Reduction reactions typically involve the use of reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: TBHP and I2 in toluene.
Reduction: LiAlH4 in dry ether under an argon atmosphere.
Substitution: Various electrophiles can be used, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridin-2-yl amides, while reduction can produce hydrogenated derivatives .
Scientific Research Applications
2-(Pyridin-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The indole and pyridine rings allow it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have significant biological and therapeutic value.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal applications.
2,7-Dimethylpyrrolo[3,4-b]indoles: These compounds are structurally similar and exhibit biological activities such as antagonist activity towards 5-HT6 receptors.
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-6-16-14(5-1)15-7-9-20(12-17(15)19-16)11-13-4-3-8-18-10-13/h1-6,8,10,19H,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPWVMTJHQWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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